![molecular formula C9H7ClF2O3 B3042148 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid CAS No. 517920-76-2](/img/structure/B3042148.png)
3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid
Overview
Description
3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid, also known as CF3DHPA, is a chemical compound that has gained significant attention in scientific research. It is a chiral molecule with two enantiomers, (R)-CF3DHPA and (S)-CF3DHPA, and has been studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid varies depending on its application. In Alzheimer's disease, 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid has been found to inhibit the aggregation of amyloid beta peptides by binding to the hydrophobic pockets on the surface of the peptides. In herbicide and fungicide applications, 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid has been found to inhibit the activity of key enzymes involved in plant growth and development.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid has been found to exhibit low toxicity in vitro and in vivo studies. However, further studies are needed to fully understand its potential biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid is its high purity and yield, which makes it a suitable building block for the synthesis of functional materials. However, one limitation is its relatively high cost compared to other building blocks.
Future Directions
There are several future directions for the study of 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid. In medicine, further studies are needed to fully understand its potential therapeutic effects on Alzheimer's disease and other neurodegenerative disorders. In agriculture, further studies are needed to optimize its herbicidal and fungicidal activity and to minimize its potential environmental impact. In materials science, further studies are needed to explore its potential use as a building block for the synthesis of functional materials with novel properties and applications.
Scientific Research Applications
3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid has been studied extensively for its potential applications in various scientific fields. In medicine, 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid has shown promising results as a potential therapeutic agent for the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides, which are associated with the development of the disease.
In agriculture, 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid has been studied for its potential use as a herbicide, as it has been found to inhibit the growth of several weed species. It has also been studied for its potential use as a fungicide, as it has been found to exhibit antifungal activity against several plant pathogenic fungi.
In materials science, 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid has been studied for its potential use as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks.
properties
IUPAC Name |
3-(4-chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15/h1-4,7,13H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJXGJKGEGKRKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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